molecular formula C10H14FNO B8122570 4-Fluoro-3-isobutoxy-phenylamine

4-Fluoro-3-isobutoxy-phenylamine

Cat. No.: B8122570
M. Wt: 183.22 g/mol
InChI Key: MNXPRYMDNMMECQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-isobutoxy-phenylamine, also known as 4-fluoro-3-isobutoxyaniline, is an organic compound with the molecular formula C10H14FNO. It is characterized by the presence of a fluorine atom at the fourth position and an isobutoxy group at the third position on the phenylamine ring.

Preparation Methods

The synthesis of 4-Fluoro-3-isobutoxy-phenylamine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with isobutyl alcohol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-Fluoro-3-isobutoxy-phenylamine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Fluoro-3-isobutoxy-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isobutoxy-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isobutoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

4-Fluoro-3-isobutoxy-phenylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-fluoro-3-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXPRYMDNMMECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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